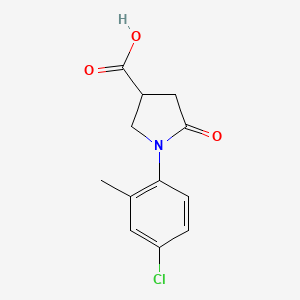

1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-7-4-9(13)2-3-10(7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCVTVMOXHTEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Pyrrolidin-2-one derivatives : The core lactam structure is usually prepared or obtained commercially.

- 4-Chloro-2-methylphenyl precursors : These are aromatic compounds bearing chloro and methyl substituents, which are introduced via electrophilic aromatic substitution or used as amine precursors for N-substitution.

N-Arylation of Pyrrolidinone

The key step involves the N-arylation of the pyrrolidinone ring with the 4-chloro-2-methylphenyl moiety. This can be achieved by:

- Condensation of 4-chloro-2-methylaniline with 5-oxopyrrolidine-3-carboxylic acid or its derivatives under acidic or catalytic conditions.

- Use of coupling agents or catalysts to facilitate the formation of the N-aryl bond.

Carboxylation at the 3-Position

The carboxylic acid group at the 3-position of the pyrrolidinone ring is introduced by:

- Direct functionalization of the pyrrolidinone ring via oxidation or hydrolysis of ester intermediates.

- Esterification followed by hydrolysis to yield the free acid.

Representative Synthetic Route (Based on Analogous Compounds)

A typical synthetic sequence, adapted from related pyrrolidinone derivatives, is as follows:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 1-(4-chloro-2-methylphenyl)pyrrolidin-2-one | Condensation of 4-chloro-2-methylaniline with pyrrolidin-2-one under acidic catalysis | Forms the N-aryl pyrrolidinone core |

| 2 | Introduction of carboxylic acid at 3-position | Oxidation or hydrolysis of ester intermediate | Esterification with methanol and acid catalyst, followed by hydrazinolysis or hydrolysis |

| 3 | Purification | Recrystallization or chromatography | Ensures high purity of final acid |

Detailed Research Findings

Synthesis of Related 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

A study reported the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives via:

- Reaction of the acid with hydrochloric acid and acetic acid, followed by hydrogen peroxide treatment to introduce chlorine substituents on the aromatic ring.

- Nitration, reduction, and further functional group transformations to yield various derivatives.

- Esterification of the acid to methyl esters, followed by hydrazinolysis to hydrazides, which serve as precursors for heterocyclic derivatives.

This method highlights the versatility of the pyrrolidinone scaffold for further chemical modifications.

Esterification and Hydrazide Formation

Another approach involves:

- Esterification of the carboxylic acid group using methanol and catalytic sulfuric acid.

- Conversion of the ester to hydrazide by reaction with hydrazine hydrate.

- Subsequent condensation with aldehydes or diketones to form hydrazones or heterocyclic rings.

This method allows for the introduction of diverse functional groups at the 3-position, which can be adapted for the target compound.

Arylation via C-H Activation and Coupling Reactions

Advanced synthetic strategies include:

- Pd-catalyzed C-H activation and arylation of pyrrolidinone derivatives with substituted aryl iodides.

- Use of protective groups and selective deprotection steps to achieve regioselective functionalization.

- Oxidative carbonylation and coupling reactions to introduce carboxylate groups and aryl substituents.

These methods provide high yields and selectivity for complex pyrrolidinone derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed condensation of aniline with pyrrolidinone | 4-chloro-2-methylaniline, pyrrolidin-2-one, acid catalyst | Room temp to reflux, acidic medium | Straightforward, moderate yields | May require purification to remove side products |

| Esterification followed by hydrazinolysis | Methanol, sulfuric acid, hydrazine hydrate | Reflux | Enables further functionalization | Multi-step, requires careful control |

| Pd-catalyzed C-H activation arylation | Aryl iodides, Pd catalyst, base | Elevated temp, inert atmosphere | High regioselectivity, good yields | Requires expensive catalysts, complex setup |

| Oxidation and substitution reactions | HCl, H2O2, nitrating agents | Controlled temp, acidic conditions | Allows introduction of halogen and nitro groups | Multi-step, sensitive to conditions |

Notes on Reaction Monitoring and Characterization

- NMR Spectroscopy : ^1H and ^13C NMR are essential for confirming substitution patterns and ring formation.

- Mass Spectrometry : High-resolution MS confirms molecular weight and purity.

- IR Spectroscopy : Used to identify functional groups such as carboxylic acid (broad OH stretch) and amide bonds.

- Chromatography : Purification by column chromatography or recrystallization ensures compound integrity.

Chemical Reactions Analysis

1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound, potentially leading to derivatives with different properties.

Substitution: The chloro group in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and other strong bases.

Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the carboxylic acid.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound with a unique structure featuring a pyrrolidine ring substituted with a 4-chloro-2-methylphenyl group and a carboxylic acid group. It has notable biological activity, particularly in medicinal chemistry, making it a candidate for various therapeutic applications.

Synthesis and Properties

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the 4-chloro-2-methylphenyl precursor. This precursor then undergoes a series of reactions to introduce the pyrrolidine ring and the carboxylic acid group, often requiring catalysts, specific temperature controls, and purification steps to achieve high purity.

Key properties of the compound include:

- IUPAC Name: this compound

- Molecular Formula: C12H12ClNO3

- Molecular Weight: 253.68 g/mol

- CAS Number: 63674-79-3

- Solubility: Slightly soluble in Chloroform, Methanol, and DMSO

Biological Activities

The biological activities of this compound are primarily linked to its structural characteristics, which enable it to interact with various biological targets. Research indicates that derivatives of this compound exhibit significant antioxidant properties. Structural similarity suggests it may act as an enzyme inhibitor, with studies showing related pyrrolidine derivatives can inhibit enzymes like 5α-reductase, which is involved in steroid metabolism. This inhibition may be useful in treating conditions such as benign prostatic hyperplasia and androgenetic alopecia. It is believed that the compound modulates the activity of specific enzymes and receptors, potentially leading to alterations in biochemical pathways associated with inflammation and oxidative stress.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their substituents:

Key Observations:

- The methyl group (electron-donating) may counteract this effect, influencing redox properties compared to hydroxyl or methoxy analogs.

- Lipophilicity : The methyl group increases lipophilicity compared to hydroxyl derivatives, which could improve membrane permeability but reduce solubility in polar solvents .

Antioxidant Activity

Derivatives with hydroxyl or thioxo-heterocyclic moieties exhibit significant antioxidant activity. For example:

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl)pyrrolidin-2-one : 1.5× activity of ascorbic acid in DPPH assays .

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-triazol-3-yl)pyrrolidin-2-one : 1.35× activity of vitamin C .

The target compound lacks hydroxyl groups but retains the chloro substituent.

Physicochemical Properties

Biological Activity

1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound with notable biological activity, particularly in medicinal chemistry. This compound features a pyrrolidine ring and a carboxylic acid group, making it a potential candidate for various therapeutic applications.

- Molecular Formula : C11H10ClNO3

- Molecular Weight : 239.65 g/mol

- CAS Number : 63674-79-3

Biological Activities

The biological activities of this compound are primarily linked to its structural characteristics, which allow it to interact with various biological targets.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds similar in structure have been evaluated using the DPPH radical scavenging method, demonstrating effective radical scavenging abilities. In tests, some derivatives showed antioxidant activity comparable to or exceeding that of ascorbic acid, highlighting their potential as therapeutic agents against oxidative stress-related conditions .

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. Studies have shown that related pyrrolidine derivatives can inhibit enzymes like 5α-reductase, which is involved in steroid metabolism. This inhibition can be beneficial in treating conditions such as benign prostatic hyperplasia and androgenetic alopecia .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to modulate the activity of specific enzymes and receptors, potentially leading to alterations in biochemical pathways associated with inflammation and oxidative stress.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antioxidant Assays : In a study assessing various pyrrolidine derivatives, compounds were screened for their ability to scavenge DPPH radicals. Some exhibited up to 88% scavenging efficiency, indicating strong antioxidant potential .

- Enzyme Activity : A series of experiments demonstrated that certain derivatives inhibited human type 2 5α-reductase with IC50 values as low as 220 nM, suggesting that modifications to the core structure could enhance enzyme inhibition properties .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation of substituted anilines with cyclic anhydrides or keto-acids. For example, a related compound, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, was synthesized via refluxing 2,4-difluoroaniline with itaconic acid in water . Key parameters include:

- Catalysts : Acidic conditions (e.g., sulfuric acid) promote cyclization and esterification.

- Solvents : Polar solvents like water or DMF enhance solubility of intermediates.

- Temperature : Reflux conditions (100–120°C) optimize cyclization efficiency.

Yield and purity depend on stoichiometric ratios, purification methods (e.g., recrystallization from ethanol), and avoiding side reactions like incomplete ring closure .

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for chlorophenyl groups).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and bond angles, as demonstrated for analogous compounds like N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 5-oxopyrrolidine ring) .

Q. How can researchers optimize solvent and catalyst selection for nucleophilic substitution reactions involving the chlorophenyl group?

- Methodological Answer :

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states and enhance nucleophilicity.

- Catalysts : Copper(I) iodide or palladium complexes facilitate Ullman-type couplings for aryl halide substitutions.

- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation. Monitor progress via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Validation : Use standardized protocols (e.g., MIC for antimicrobial studies) and include positive controls (e.g., ciprofloxacin for bacterial assays).

- Structural Confirmation : Verify compound purity (>95% by HPLC) and stereochemistry (via XRD or chiral chromatography) to rule out enantiomeric interference.

- Cross-Study Comparison : Normalize data using metrics like IC50 and account for cell-line variability (e.g., HeLa vs. MCF-7 for anticancer studies) .

Q. What computational chemistry approaches are suitable for studying the reactivity and interaction mechanisms of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Docking : Simulate binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina.

- Molecular Dynamics (MD) : Model solvation effects and conformational stability in biological membranes .

Q. How does the electronic nature of substituents on the phenyl ring affect the compound's reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : The 4-chloro substituent activates the phenyl ring toward Suzuki-Miyaura couplings by increasing electrophilicity at the meta position.

- Steric Effects : The 2-methyl group may hinder ortho-substitution, favoring para-selectivity.

- Kinetic Studies : Use time-resolved NMR to track reaction intermediates and optimize catalyst loading (e.g., Pd(PPh3)4 at 5 mol%) .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

- Methodological Answer :

- Storage Conditions : Store at 2–8°C in amber vials to prevent photodegradation. Use desiccants to avoid hydrolysis of the lactam ring.

- Analytical Monitoring : Employ accelerated stability testing (40°C/75% RH) with HPLC-MS to identify degradation products (e.g., ring-opened carboxylic acids).

- Formulation : Lyophilization or encapsulation in cyclodextrins enhances aqueous stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Reproducibility Checks : Synthesize the compound using literature protocols and compare DSC-measured melting points.

- Impurity Profiling : Use GC-MS to detect trace solvents (e.g., residual DMF) that may depress melting points.

- Spectral Replication : Acquire NMR under identical conditions (e.g., 400 MHz in DMSO-d6) and reference internal standards (e.g., TMS) .

Tables for Key Parameters

| Synthetic Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst (Cyclization) | H2SO4 (0.5 eq) | Increases yield by 20–30% | |

| Solvent (Substitution) | DMF | Enhances rate by 2-fold | |

| Temperature (Esterification) | 110°C | Reduces side products |

| Analytical Technique | Key Data Output | Application | Reference |

|---|---|---|---|

| XRD | Bond angles (e.g., C-Cl = 1.73Å) | Confirms stereochemistry | |

| ¹H NMR | δ 2.1 ppm (CH3, singlet) | Validates methyl substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.